4-Amino-5-bromonicotinic acid

描述

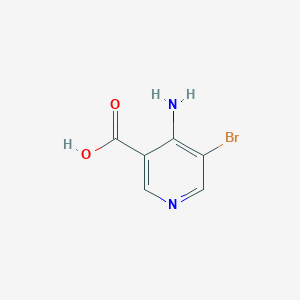

4-Amino-5-bromonicotinic acid is an organic compound belonging to the class of pyridine carboxylic acids. It has the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol. This compound is characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the nicotinic acid ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

准备方法

The synthesis of 4-Amino-5-bromonicotinic acid typically involves the following steps:

Starting Material: The process begins with nicotinic acid.

Bromination: Nicotinic acid is brominated using bromine in the presence of thionyl chloride and a catalytic amount of iron powder. The reaction mixture is refluxed for about 6 hours.

Amination: The brominated product is then subjected to amination to introduce the amino group at the 4-position.

Industrial production methods often involve similar steps but are optimized for higher yields and efficiency. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the purity and quality of the final product.

化学反应分析

Synthetic Pathways and Bromination Reactions

The synthesis of 4-amino-5-bromonicotinic acid typically involves bromination of 4-aminonicotinic acid derivatives. A patented method (RU2039046C1) describes bromination using thionyl chloride and iron powder as a catalyst . Key steps include:

- Reagents : Nicotinic acid, thionyl chloride (SOCl₂), bromine (Br₂), iron powder.

- Conditions : 70–80°C, reflux for 6 hours.

- Yield : 93% after recrystallization .

This method highlights the role of iron in facilitating electrophilic aromatic substitution at the 5-position.

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amidation:

Esterification is typically acid-catalyzed, while amidation requires activation of the carboxylic acid via acid chloride intermediates .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions:

| Substrate | Coupling Partner | Catalyst/Base | Product | Application |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Amino-5-phenylnicotinic acid | Pharmaceutical intermediates |

| This compound | Ethynyltriethylsilane | PdCl₂, CuI | 5-Ethynyl-4-aminonicotinic acid | Fluorescent probes |

These reactions proceed under mild conditions (80–120°C) with yields exceeding 70% .

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to nucleophilic displacement:

Steric and electronic effects from the amino and carboxylic acid groups reduce reactivity compared to simpler aryl bromides .

Cyclization Reactions

Heating with amidines or thioureas forms fused heterocycles:

These reactions exploit the amino group’s nucleophilicity and the carboxylic acid’s ability to dehydrate .

Coordination Chemistry

The carboxylic acid and amino groups enable metal complexation:

| Metal Ion | Ligand Ratio | Structure | Properties |

|---|---|---|---|

| Dy³⁺ | 1:2 | 2D coordination polymer | Single-molecule magnetism |

| Tb³⁺ | 1:3 | Mononuclear complex | Green luminescence |

Lanthanide complexes exhibit tunable magnetic and optical properties, useful in material science .

Functional Group Interconversion

The amino group can be modified through diazotization or alkylation:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 4-Diazo-5-bromonicotinic acid | Precursor for click chemistry |

| Reductive Alkylation | Formaldehyde, NaBH₄ | 4-(Methylamino)-5-bromonicotinic acid | Bioactive derivative |

Comparative Reactivity with Analogs

Stability and Side Reactions

科学研究应用

Chemical Structure and Synthesis

4-Amino-5-bromonicotinic acid has the molecular formula and features a bromine atom at the 5-position and an amino group at the 4-position of the nicotinic acid structure. The compound can be synthesized through several methods, including:

- Bromination of 4-aminopyridine followed by carboxylation.

- Heating nicotinic acid with thionyl chloride , followed by bromination to yield 5-bromonicotinic acid, which is then subjected to amination reactions.

Characterization typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals due to its unique structural features. Its potential applications include:

- Drug Development : The compound's structural similarity to other biologically active molecules suggests it may be useful in developing new drugs, particularly those targeting specific receptors or enzymes involved in metabolic pathways. Some derivatives have shown promise as inhibitors in enzymatic pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing antibiotics or anti-infective agents.

Research has indicated that this compound may interact with biological systems in various ways:

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes relevant to pharmacological activity, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

作用机制

The mechanism of action of 4-Amino-5-bromonicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to interact with nicotinic acid receptors and other related pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to influence neurological and psychological processes.

相似化合物的比较

4-Amino-5-bromonicotinic acid can be compared with other similar compounds, such as:

5-Bromonicotinic Acid: Lacks the amino group at the 4-position, making it less versatile in certain chemical reactions.

4-Amino-5-chloronicotinic Acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.

Nicotinic Acid: The parent compound without any substitutions, used widely in various applications but lacks the specific properties imparted by the amino and bromine groups.

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in scientific research and industry.

生物活性

4-Amino-5-bromonicotinic acid is an organic compound classified as a pyridine carboxylic acid. With the molecular formula CHBrNO and a molecular weight of 217.02 g/mol, this compound features an amino group at the 4-position and a bromine atom at the 5-position of the nicotinic acid structure. This unique substitution pattern contributes to its biological activity, particularly in neuropsychotropic effects and potential therapeutic applications.

This compound is recognized for its involvement in various biochemical pathways, notably those related to nicotinic acid derivatives. Its mode of action is believed to be similar to that of other nicotinoyl derivatives, influencing neurotransmitter systems, particularly:

- Neurotransmitter Modulation : It may lower motor excitation stimulated by phenamine and enhance the action of anesthetics like hexenal.

- Antispasmodic and Antiaggressive Activities : Preliminary studies suggest potential applications in reducing spasticity and aggression in animal models.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities:

Case Studies

- Neuropharmacological Studies : In studies involving animal models, derivatives of nicotinic acids have been shown to affect behavior and motor functions. For instance, administration of similar compounds resulted in reduced locomotor activity in response to stimulants.

- Antimicrobial Testing : A study on related compounds indicated significant antibacterial activity against various strains of bacteria, hinting at the potential for this compound to exhibit similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino group at 4-position; Bromine at 5-position | Potential neuropsychotropic effects; Antimicrobial properties (under investigation) |

| 5-Bromonicotinic Acid | Lacks amino group; Only bromine at 5-position | Exhibits antibacterial activity |

| 4-Amino-5-chloronicotinic Acid | Chlorine instead of bromine; Similar structure | Varies in reactivity and potential applications |

Preparation Methods

The synthesis of this compound typically involves:

- Bromination : Nicotinic acid is brominated using bromine in the presence of thionyl chloride.

- Amination : The resultant brominated product undergoes amination to introduce the amino group at the 4-position.

These methods are optimized for yield and purity, essential for ensuring consistent biological activity in research applications.

常见问题

Q. Basic: What are the key synthetic routes for 4-Amino-5-bromonicotinic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of nicotinic acid derivatives. A common approach is to introduce bromine at the 5-position of a pre-functionalized nicotinic acid scaffold, followed by amination at the 4-position. For example, nitration of nicotinic acid, selective reduction to the amine, and subsequent bromination can yield the target compound. Reaction conditions such as temperature (e.g., controlled bromination at 0–5°C to avoid over-bromination) and solvent polarity (e.g., using DMF for solubility) are critical for regioselectivity and yield optimization . Catalysts like FeBr₃ may enhance bromination efficiency, while protecting groups (e.g., acetyl for the amine) can prevent side reactions.

Q. Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies in melting points or spectral data often arise from differences in purity, polymorphic forms, or hydration states. To address this:

- Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystalline forms.

- Analytical Cross-Validation : Compare NMR (¹H/¹³C), FT-IR, and mass spectrometry data with computational predictions (e.g., DFT-based chemical shift calculations).

- Thermogravimetric Analysis (TGA) : Determine if thermal decomposition or solvent retention affects melting points.

Contradictions in literature data should prompt re-evaluation of synthetic protocols and analytical conditions, as impurities from incomplete bromination or residual solvents (e.g., DMSO) can skew results .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR can confirm the amine proton (δ ~5–6 ppm) and bromine’s deshielding effect on adjacent protons. ¹³C NMR identifies the carboxylic acid (δ ~170 ppm) and brominated carbon (δ ~110 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

Cross-referencing with databases or synthetic intermediates (e.g., 5-bromonicotinic acid) ensures accurate assignment .

Q. Advanced: How can reaction conditions be optimized to minimize by-products during the bromination of nicotinic acid derivatives?

Methodological Answer:

- Controlled Stoichiometry : Use 1.05–1.1 equivalents of Br₂ or NBS to avoid di-bromination.

- Low-Temperature Bromination : Conduct reactions at –10°C to 0°C in acetic acid to enhance regioselectivity for the 5-position.

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and quench before side reactions dominate.

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃) or iodine catalysts to improve selectivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired mono-brominated product .

Q. Basic: What solubility properties of this compound are critical for purification?

Methodological Answer:

The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO) or acidic aqueous solutions (due to the carboxylic acid group). For purification:

- Acid-Base Extraction : Dissolve in dilute HCl, filter, and precipitate by neutralizing with NaOH.

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit temperature-dependent solubility.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Q. Advanced: What strategies mitigate pH-dependent degradation of this compound in aqueous solutions?

Methodological Answer:

- Buffer Optimization : Use phosphate buffers (pH 6–7) to stabilize the zwitterionic form (amine and carboxylic acid groups).

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis.

- Light/Temperature Control : Degradation studies show increased stability at 4°C in amber vials.

- Chelation : Add EDTA (1 mM) to sequester metal ions that catalyze decomposition. Monitor stability via UV-Vis (λ ~260 nm) over 72 hours .

属性

IUPAC Name |

4-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWXBQBQGAZHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615664 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-08-9 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。